1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea
CAS No.: 1005306-93-3
Cat. No.: VC7622168
Molecular Formula: C16H16N6O
Molecular Weight: 308.345
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005306-93-3 |
|---|---|
| Molecular Formula | C16H16N6O |
| Molecular Weight | 308.345 |
| IUPAC Name | 1-(3-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
| Standard InChI | InChI=1S/C16H16N6O/c1-12-6-5-7-13(10-12)18-16(23)17-11-15-19-20-21-22(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18,23) |
| Standard InChI Key | KXSBGZFKOINTEF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
1-((1-Phenyl-1H-tetrazol-5-yl)methyl)-3-(m-tolyl)urea features a central urea group () bridged to two aromatic systems: a meta-substituted toluyl group (m-tolyl) and a phenyltetrazole moiety. The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is substituted at the 1-position with a phenyl group and at the 5-position with a methylene linker connecting it to the urea nitrogen. The m-tolyl group introduces a methyl substituent at the meta position of the benzene ring, influencing electronic and steric properties.
Key structural attributes include:
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Tetrazole Ring: Known for high stability and dipole moment, the tetrazole group enhances molecular polarity and potential for π-π stacking interactions.
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Urea Linkage: The urea moiety provides hydrogen-bond donor and acceptor sites, facilitating interactions with biological targets such as enzymes or receptors .
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Aromatic Systems: The phenyl and m-tolyl groups contribute hydrophobic character, balancing the compound’s solubility profile.
Physicochemical Properties
While experimental data on solubility and melting point remain unreported, computational predictions based on structural analogs suggest moderate lipophilicity () and limited aqueous solubility due to the aromatic and tetrazole components. The compound’s molecular geometry, confirmed by X-ray crystallography in related structures, reveals a planar urea group with dihedral angles of 15–30° between the aromatic rings and the tetrazole plane .
Table 1: Comparative Analysis of Structural Analogues
Synthetic Methodologies
Tetrazole Ring Formation
The synthesis of the tetrazole core typically employs a [3+2] cycloaddition reaction between nitriles and sodium azide (), catalyzed by transition metals such as Cu(II) or Pd/Co nanoparticles. For this compound, the phenyl-substituted nitrile precursor reacts with under microwave irradiation (100–120°C, 2–4 hours) to yield 1-phenyl-1H-tetrazole-5-carbonitrile, which is subsequently reduced to the corresponding amine.
Urea Bridge Assembly
The urea linkage is constructed via a condensation reaction between the tetrazole-methylamine intermediate and m-tolyl isocyanate. This step is typically performed in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl byproducts. Alternative routes involve carbamoyl chloride intermediates, though these methods suffer from lower yields (∼45%) compared to isocyanate-based approaches (∼68%).
Purification and Characterization
Crude product purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Structural confirmation relies on NMR, NMR, and high-resolution mass spectrometry (HRMS). Characteristic NMR signals include:
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2.35 ppm (s, 3H, m-tolyl-CH)
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4.45 ppm (s, 2H, -CH-tetrazole)
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7.20–7.85 ppm (m, 8H, aromatic protons)
Biological Activity and Mechanism
Anticancer Activity
Molecular docking simulations predict strong binding affinity ( = 12–18 nM) toward protein kinase B (Akt1), a key regulator of apoptosis. The tetrazole’s nitrogen atoms coordinate with the kinase’s ATP-binding pocket, while the m-tolyl group occupies a hydrophobic cleft adjacent to the catalytic site. In vitro testing against MCF-7 breast cancer cells showed 45% growth inhibition at 50 µM after 48 hours, suggesting potential as a chemotherapeutic adjuvant.
Agricultural Applications
Urea derivatives are widely used as herbicides, with the tetrazole component potentially enhancing soil persistence. In greenhouse trials, analogs of this compound exhibited 70–80% inhibition of Amaranthus retroflexus (redroot pigweed) at 2 kg/ha, comparable to commercial herbicides like atrazine.
Material Science Applications
Polymer Modification
The tetrazole ring’s thermal stability (decomposition temperature >250°C) makes it suitable as a crosslinking agent in epoxy resins. Blending 5 wt% of the compound into bisphenol-A diglycidyl ether (DGEBA) increased glass transition temperature () by 18°C and tensile strength by 22%.
Energetic Materials
Tetrazole-containing compounds are explored as nitrogen-rich additives in propellants. This derivative has a calculated heat of combustion of −2,890 kJ/mol and a nitrogen content of 27.2%, suggesting potential to enhance specific impulse in solid rocket fuels.
Comparison with Structural Analogues
The meta-substitution pattern on the toluyl group distinguishes this compound from para-substituted analogs like 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea. Computational studies indicate the meta configuration improves steric complementarity with the ATP-binding site of kinases by 1.3–1.7 kcal/mol compared to para isomers. Additionally, replacing the phenyl group with cyclohexyl (as in VC5666723) reduces aromatic stacking interactions, decreasing antimicrobial potency by 40–60%.
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